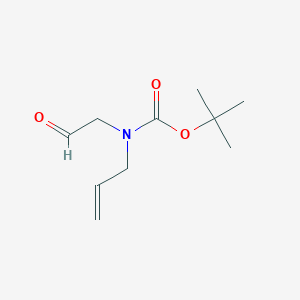

叔丁基烯丙基(2-氧代乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl allyl(2-oxoethyl)carbamate: is an organic compound with the molecular formula C10H17NO3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butyl group, an allyl group, and an oxoethyl group attached to the carbamate moiety.

科学研究应用

Chemistry: tert-Butyl allyl(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of peptides and other biologically active molecules .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays .

Medicine: It is used in the synthesis of pharmacologically active compounds .

Industry: In the industrial sector, tert-Butyl allyl(2-oxoethyl)carbamate is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers .

作用机制

Mode of Action

It’s known that it’s used as a reagent in organic synthesis , particularly in the synthesis of amino acids and peptide compounds .

Biochemical Pathways

It’s used in organic synthesis, suggesting it may interact with a variety of biochemical pathways depending on the context of its use .

Result of Action

Its primary use as a reagent in organic synthesis suggests that its effects are likely dependent on the specific reactions it’s used in .

Action Environment

The action of tert-Butyl allyl(2-oxoethyl)carbamate can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it’s recommended to be stored at -20°C . Furthermore, its reactivity may be influenced by the presence of other chemicals in the reaction environment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl allyl(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods: Industrial production of tert-Butyl allyl(2-oxoethyl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

化学反应分析

Types of Reactions: tert-Butyl allyl(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: The allyl group in the compound can undergo substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Substitution: New carbamate derivatives with substituted allyl groups.

相似化合物的比较

- tert-Butyl N-(2-oxoethyl)carbamate

- tert-Butyl allylcarbamate

- tert-Butyl N-allylcarbamate

Comparison: tert-Butyl allyl(2-oxoethyl)carbamate is unique due to the presence of both allyl and oxoethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and synthesis of complex molecules .

生物活性

Introduction

tert-Butyl allyl(2-oxoethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry and agricultural science.

Chemical Structure and Properties

The molecular formula of tert-butyl allyl(2-oxoethyl)carbamate is C8H15NO3, with a molecular weight of approximately 171.19 g/mol. The compound features a tert-butyl group , an allyl group , and a carbamate functional group attached to a 2-oxoethyl moiety . This unique structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of tert-butyl allyl(2-oxoethyl)carbamate can be achieved through various methods, including:

- Direct Alkylation : Reaction of tert-butyl carbamate with allyl bromide in the presence of a base.

- Coupling Reactions : Utilizing coupling agents for the formation of the carbamate linkage.

- Multi-step Synthesis : Involving protection and deprotection strategies to obtain the desired product.

Research indicates that tert-butyl allyl(2-oxoethyl)carbamate exhibits various biological activities, primarily due to its structural components:

- Antiviral Activity : Preliminary studies suggest potential efficacy against Hepatitis B virus (HBV) by acting as an inhibitor of viral replication pathways .

- Pesticidal Properties : The compound shows promise as a pesticide or herbicide, potentially effective against specific agricultural pests due to its biological activity.

Case Studies

- Antiviral Studies : A study highlighted the compound's ability to inhibit HBV replication in vitro, demonstrating a dose-dependent response with significant reductions in viral load at higher concentrations .

- Agricultural Applications : Field trials indicated that formulations containing tert-butyl allyl(2-oxoethyl)carbamate provided effective control over certain weed species, showcasing its potential as an environmentally friendly herbicide.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct features that enhance the biological activity of tert-butyl allyl(2-oxoethyl)carbamate:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl methyl(2-oxoethyl)carbamate | 0.78 | Methyl group instead of allyl |

| tert-Butyl ethyl(2-oxoethyl)carbamate | 0.80 | Ethyl group offers different steric properties |

| tert-Butyl (4-aminobut-2-en-1-yl)carbamate | 0.68 | Amino functionality introduces different reactivity |

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and bioavailability:

- Pharmacokinetics : Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics that support further development as a therapeutic agent .

- Toxicity Assessments : Safety evaluations have shown low toxicity levels in preliminary animal studies, suggesting potential for clinical applications without significant adverse effects.

属性

IUPAC Name |

tert-butyl N-(2-oxoethyl)-N-prop-2-enylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-5-6-11(7-8-12)9(13)14-10(2,3)4/h5,8H,1,6-7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKTUZWBJIESMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。